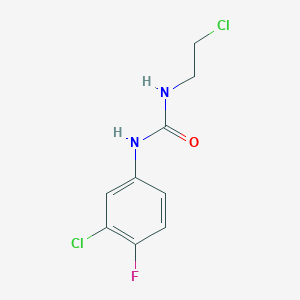

1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea

Description

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(3-chloro-4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2FN2O/c10-3-4-13-9(15)14-6-1-2-8(12)7(11)5-6/h1-2,5H,3-4H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTZEABNDZUQML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NCCCl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethylamine hydrochloride with 3-chloro-4-fluoroaniline in the presence of a base, followed by the addition of phosgene to form the urea derivative. The reaction conditions typically include:

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Temperature: 0-25°C

- Base: Triethylamine or sodium hydroxide

- Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetonitrile or water.

Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted urea derivatives.

Oxidation: Formation of N-oxides or other oxidized products.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that 1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis via Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment, particularly in targeting specific signaling pathways involved in tumor growth and survival.

2. Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly its potential to modulate the endocannabinoid system. Research indicates that it may serve as an allosteric modulator of cannabinoid receptors, which are involved in various neurological processes.

Case Study: Drug-Seeking Behavior in Rats

A study involving rats trained to self-administer cocaine demonstrated that administration of this compound significantly reduced drug-seeking behavior compared to control groups. This suggests potential applications in addiction therapy, highlighting the compound's role in modifying reward pathways.

Agricultural Applications

1. Plant Growth Regulation

This compound may also find applications as a plant growth regulator. Similar compounds have been utilized to enhance growth and yield in various crops by modulating hormonal pathways.

Application Methods

- Foliar Spray : The compound can be applied as an aqueous solution directly onto plant leaves.

- Soil Application : It can also be incorporated into the soil to enhance plant growth from the root system.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the phenyl and chloro groups have been shown to influence both anticancer and neuropharmacological activities.

Key Findings:

- Chlorine Substitution : Enhances anticancer potency.

- Dimethylamino Group Modifications : Affect binding affinity to cannabinoid receptors.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The chlorofluorophenyl group may enhance binding affinity and specificity for the target.

Comparison with Similar Compounds

Chloroethyl Nitrosoureas (e.g., CCNU, BCNU)

Chloroethyl nitrosoureas (CENUs) such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) are alkylating agents used in chemotherapy. Key distinctions include:

Key Findings :

1-Aryl-3-(2-chloroethyl)ureas (CEUs)

CEUs such as 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (4-tBCEU) disrupt microtubules by alkylating β-tubulin at Cys239, leading to mitotic arrest .

Key Findings :

Halogenated Phenyl Ureas

Substituted phenyl ureas with varying halogens exhibit structure-dependent bioactivity:

Key Findings :

- Halogen positioning influences electronic properties and steric interactions. For example, para-fluorine in the target compound may reduce metabolic degradation compared to methyl or methoxy groups .

- Dichlorophenyl derivatives (e.g., ) prioritize lipophilicity, while methoxy groups (e.g., ) may enhance solubility.

Discussion of Therapeutic Potential and Toxicity

- Its mechanism may align with CEUs, targeting microtubules for selective cytotoxicity in proliferating cells .

- Structural Optimization : The 3-chloro-4-fluoro-phenyl group balances lipophilicity and electronic effects, possibly improving blood-brain barrier penetration for CNS malignancies .

- Toxicity Concerns: While specific data are lacking, chloroethyl groups generally pose alkylation-related risks (e.g., mutagenicity). However, the absence of nitroso groups likely mitigates carcinogenicity seen in CENUs .

Biological Activity

1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea, a compound with the molecular formula C₉H₉Cl₂FN₂O and a molecular weight of 251.085 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including antitumor effects and mechanisms of action.

- Molecular Formula : C₉H₉Cl₂FN₂O

- Molecular Weight : 251.085 g/mol

- CAS Number : 848758-99-6

Biological Activity Overview

The compound has been investigated for its biological activities, particularly in the context of cancer treatment. Various studies have reported its efficacy against different types of cancer cells, attributed to its ability to interfere with cellular processes.

Antitumor Activity

This compound has shown promising results in inhibiting tumor growth. A study highlighted its cytotoxic effects on several cancer cell lines, demonstrating a dose-dependent response that suggests potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis and cell cycle arrest |

| HeLa (Cervical Cancer) | 8.2 | Inhibition of DNA synthesis |

| A549 (Lung Cancer) | 12.0 | Disruption of microtubule dynamics |

The biological activity of this compound is primarily mediated through several mechanisms:

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

- DNA Synthesis Inhibition : By interfering with DNA replication processes, it effectively reduces the viability of rapidly dividing cancer cells .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- Study on MCF-7 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased markers for apoptosis after 48 hours of exposure.

- HeLa Cell Study : In another investigation, HeLa cells treated with varying concentrations of the compound showed a marked decrease in proliferation rates, confirming its potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea, and how do reaction conditions influence yield and purity?

- The compound is synthesized via nucleophilic substitution or urea-forming reactions. For example, analogous urea derivatives are prepared by reacting chloroethyl isocyanates with substituted anilines in solvents like acetonitrile under reflux (65°C for 1 hour) . Key parameters include solvent polarity (e.g., ethanol vs. dichloromethane), temperature control (to minimize side reactions like hydrolysis), and stoichiometric ratios of reagents. Purification typically involves recrystallization or column chromatography to isolate the urea product from byproducts such as unreacted amines or dimerized intermediates .

Q. What structural features of this compound contribute to its potential bioactivity?

- The urea moiety (–NH–CO–NH–) enables hydrogen bonding with biological targets (e.g., enzymes or DNA), while the chloroethyl group may act as an alkylating agent, a mechanism common in antitumor nitrosoureas . The 3-chloro-4-fluoro-phenyl substituent enhances lipophilicity, potentially improving membrane permeability. Structural analogs with similar halogenated aryl groups show antitumor activity via DNA crosslinking or inhibition of DNA repair enzymes .

Q. How is the compound characterized spectroscopically, and what key data confirm its identity?

- 1H/13C NMR : Peaks at δ ~6.5–7.5 ppm (aryl protons), δ ~3.5–4.0 ppm (–CH2Cl), and urea NH signals (δ ~5–6 ppm, broad).

- IR : Strong absorption at ~1650–1700 cm⁻¹ (C=O stretch of urea).

- Mass Spectrometry : Molecular ion [M+H]⁺ matching the molecular formula (C9H8Cl2FN2O).

- Crystallographic data (e.g., bond angles, Ru–Cl distances in metal complexes) further validate structural features .

Advanced Research Questions

Q. How does the compound behave in metal coordination chemistry, and what implications does this have for drug design?

- The compound acts as a monodentate ligand via its pyridyl nitrogen in ruthenium(II) complexes, forming "piano-stool" geometries. For example, in [RuCl2(η⁶-hexamethylbenzene)(ligand)], the Ru–N bond distance is 2.137 Å, comparable to other Ru–pyridine complexes. This coordination stabilizes the metal center and may enhance cytotoxicity through redox activation or targeted delivery . The chloroethyl side chain remains uncoordinated, retaining alkylating potential .

Q. What crystallographic evidence exists for intermolecular interactions, and how do these affect solid-state properties?

- X-ray diffraction reveals dimeric structures via N–H⋯Cl hydrogen bonds (N–Cl distances: 3.22–3.27 Å) and weak C–H⋯O interactions between urea carbonyl groups and solvent molecules (e.g., chloroform, O⋯C distance: 2.908 Å). These interactions influence solubility, crystal packing, and stability .

Q. What analytical methods are used to study its pharmacokinetics and metabolism in biological systems?

- HPLC : Quantifies plasma/tissue concentrations using reverse-phase C18 columns and UV detection (λ = 220–250 nm for urea derivatives) .

- Mass Spectrometry (LC-MS/MS) : Identifies metabolites like hydroxylated or dehalogenated products. For nitrosourea analogs, reductive denitrosation pathways are monitored via cytochrome P450-mediated metabolism .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity and toxicity profiles?

- Fluorine at the 4-position enhances metabolic stability compared to non-fluorinated analogs. Chlorine at the 3-position increases electrophilicity, promoting alkylation. Toxicity studies on analogs show dose-dependent myelosuppression, a common limitation of alkylating agents . Comparative IC50 values in cell lines (e.g., HCT-116) can quantify potency improvements .

Methodological Considerations

- Contradictions in Data : While most studies report Ru–N bond distances of ~2.13–2.15 Å in Ru(II) complexes , slight variations may arise from solvent effects or crystal packing.

- Experimental Design : For bioactivity assays, include controls with free ligands (e.g., urea alone) to distinguish metal complex-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.